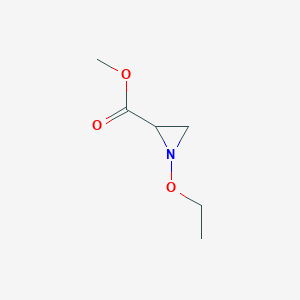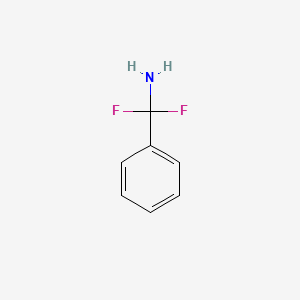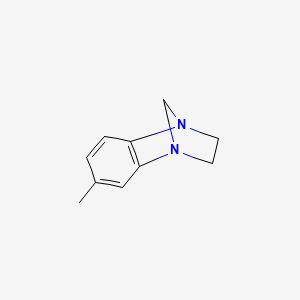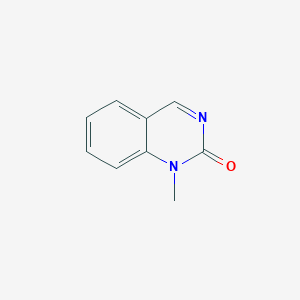
Methyl 1-ethoxyaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethoxyaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethoxyaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired aziridine derivative .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-ethoxyaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Methyl 1-ethoxyaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The primary mechanism of action of methyl 1-ethoxyaziridine-2-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can alkylate various nucleophilic sites in biological molecules, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
- Methyl aziridine-2-carboxylate
- Ethyl aziridine-2-carboxylate
- Aziridine-2-carboxamide
Comparison: Methyl 1-ethoxyaziridine-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other aziridine derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 1-ethoxyaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
YHCUHWNIXLHRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)

![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)



![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)

![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)
